[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride
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Overview
Description
[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride is a heterocyclic compound that combines the structural features of oxathiazole and pyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of atoms within its structure imparts distinct chemical and biological properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with oxathiazole precursors in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, derivatives of this compound are being explored for their potential to inhibit specific enzymes and pathways involved in disease processes. This makes it a valuable tool in the development of new pharmaceuticals .
Industry
Industrially, this compound is used in the production of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of [1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Thiazolo[3,2-a]pyridines: These compounds also combine thiazole and pyridine structures and are studied for their pharmacological properties.
Uniqueness
The uniqueness of [1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride lies in its specific arrangement of atoms, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C6H5ClNO2S+ |
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Molecular Weight |
190.63 g/mol |
IUPAC Name |
[1,3,4]oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride |
InChI |
InChI=1S/C6H4NO2S.ClH/c8-6-9-5-3-1-2-4-7(5)10-6;/h1-4H;1H/q+1; |
InChI Key |
PVTYXZXONFHZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+]2C(=C1)OC(=O)S2.Cl |
Origin of Product |
United States |
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